2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in a broad range of biological activities .
Biochemical Pathways
It is known that thiqs can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiqs can exert diverse biological activities, which would result in a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,4-tetrahydroisoquinoline derivatives typically involves several synthetic routes. One common method is the hydrogenation of isoquinoline using a catalyst such as platinum or palladium. The reaction is carried out in a high-pressure reactor with hydrogen gas . Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of a high-pressure reactor and a suitable catalyst to ensure complete hydrogenation of the isoquinoline ring .
Chemical Reactions Analysis
Types of Reactions
2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological activities .
Scientific Research Applications
2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.
2-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-inflammatory effects
Uniqueness
2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
cyclobutyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-9-8-11-4-1-2-5-13(11)10-15/h1-2,4-5,12H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWRJBGBUIQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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